molecular formula C9H6F3N3 B1313136 5-(Trifluoromethyl)quinazolin-2-amine CAS No. 190273-74-6

5-(Trifluoromethyl)quinazolin-2-amine

Cat. No. B1313136
CAS RN: 190273-74-6
M. Wt: 213.16 g/mol
InChI Key: HTNKVZXYIUDZEK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinazolin-2-amine, also known as TFBQA, is an organic synthetic compound that contains a quinazoline ring and a trifluoromethyl group. It has a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol .


Synthesis Analysis

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)quinazolin-2-amine consists of a quinazoline ring and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)quinazolin-2-amine is a white solid. Its molecular weight is 213.16 g/mol .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

5-(Trifluoromethyl)quinazolin-2-amine derivatives have been explored for their potential as Werner (WRN) helicase inhibitors . These compounds have shown promising antiproliferative activities against various cancer cell lines, including PC3, K562, and HeLa. Some derivatives exhibit better activity than established chemotherapy agents like paclitaxel and doxorubicin, highlighting their significance in cancer research .

Agriculture: Pesticide Development

The bioactive properties of quinazoline derivatives make them candidates for developing new pesticides. Their antibacterial and antifungal activities can be harnessed to protect crops from pests and diseases, contributing to sustainable agriculture practices .

Material Science: Advanced Material Synthesis

In material science, the incorporation of 5-(Trifluoromethyl)quinazolin-2-amine into polymers and coatings could lead to materials with improved properties such as resistance to degradation , thermal stability , and chemical inertness .

Biochemistry: Enzyme Inhibition

Quinazoline derivatives are known to interact with various enzymes, affecting their activity. This interaction is crucial for studying enzyme mechanisms and for the development of enzyme inhibitors that can be used to treat diseases or as biochemical tools .

Pharmacology: Drug Development

The pharmacological profile of 5-(Trifluoromethyl)quinazolin-2-amine derivatives is extensive. They are investigated for their therapeutic potential in treating a wide range of conditions, including hypertension , obesity , psychotic disorders , and diabetes .

Environmental Science: Pollution Remediation

While direct applications in environmental science are not extensively documented, the chemical properties of 5-(Trifluoromethyl)quinazolin-2-amine suggest potential uses in pollution remediation . For instance, derivatives could be designed to bind and neutralize toxic substances in the environment .

Bioactivities Research: Biological Activity Profiling

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, are studied for their diverse biological activities. This research is vital for understanding the molecular basis of diseases and for the discovery of new biological pathways .

Synthetic Chemistry: Novel Synthesis Methods

The compound is also significant in synthetic chemistry, where it serves as a building block for the synthesis of complex molecules. Its reactivity is exploited in various synthetic methods, including Aza-reaction and Microwave-assisted reaction , to create novel compounds with potential applications across multiple disciplines .

Safety and Hazards

The safety data sheet for 5-(Trifluoromethyl)quinazolin-2-amine can be found at Apollo Scientific Ltd . For more detailed safety and hazard information, please refer to the provided link .

Future Directions

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in biology, pesticides, and medicine .

properties

IUPAC Name

5-(trifluoromethyl)quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNKVZXYIUDZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440750
Record name 5-(Trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)quinazolin-2-amine

CAS RN

190273-74-6
Record name 5-(Trifluoromethyl)-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190273-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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